4-Amino-5,6-dichloropicolinic Acid
Description
Properties
Molecular Formula |
C6H4Cl2N2O2 |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
4-amino-5,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-2(9)1-3(6(11)12)10-5(4)8/h1H,(H2,9,10)(H,11,12) |
InChI Key |
MOXXWUCJSZPKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)Cl)Cl)N |
Origin of Product |
United States |
Scientific Research Applications
Herbicidal Properties
4-Amino-5,6-dichloropicolinic acid is recognized for its effectiveness as a herbicide. It is part of a class of compounds known as picolinic acids, which are utilized to control various weeds and unwanted vegetation in agricultural settings. The compound operates by inhibiting specific metabolic pathways in plants, leading to their growth suppression or death.
Case Studies and Research Findings
Several studies have documented the effectiveness and impact of this compound in agricultural practices:
- Case Study 1 : A study conducted by Washington State University examined the persistence of herbicides in composted materials. It highlighted instances where crops were adversely affected by residual levels of picolinic acid derivatives, including this compound. The findings emphasized the need for careful management of herbicide application to prevent unintended consequences on crop health .
- Case Study 2 : Research published in agricultural journals has shown that crops genetically engineered for tolerance to certain herbicides can still be affected by this compound when applied at high rates. This has implications for integrated weed management strategies where multiple herbicides are used concurrently .
Regulatory Considerations
The use of this compound as a herbicide is subject to regulatory scrutiny due to its environmental impact and potential for non-target species toxicity. Various countries have established guidelines governing its application rates and safety measures to mitigate risks associated with its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
Key structural analogs differ in chlorine substitution patterns, esterification, or additional functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Picolinic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Modifications |
|---|---|---|---|---|
| 4-Amino-5,6-dichloropicolinic Acid | 150114-71-9 | C₆H₄Cl₂N₂O₂ | 4-amino, 5,6-dichloro* | Base compound |
| Picloram (4-Amino-3,5,6-TCP) | 1918-02-1 | C₆H₃Cl₃N₂O₂ | 4-amino, 3,5,6-trichloro | Additional Cl at position 3 |
| Methyl 4-amino-3,6-dichloropicolinate | 350601-39-7 | C₇H₆Cl₂N₂O₂ | 4-amino, 3,6-dichloro + methyl ester | Esterified carboxyl group |
| Ethyl 4-amino-3,5,6-trichloropicolinate | 91867-42-4 | C₈H₇Cl₃N₂O₂ | 4-amino, 3,5,6-trichloro + ethyl ester | Esterification and extra Cl |
| 4-Amino-6-chloropicolinic acid | 546141-56-4 | C₆H₅ClN₂O₂ | 4-amino, 6-chloro | Reduced halogenation |
Functional and Application Differences
Herbicidal Activity
- This compound: Used in formulations like Banish for broadleaf weed control. Its moderate halogenation balances efficacy and environmental persistence .
- Picloram (3,5,6-Trichloro derivative) : A potent herbicide in Tordon products, effective at low concentrations (1.35–2 lb/gal) due to higher chlorine content and systemic action .
- Esterified Derivatives (e.g., Methyl 3,6-dichloropicolinate) : Enhanced lipid solubility from ester groups improves absorption in plant tissues, though volatility and environmental mobility may increase .
Table 2: Application and Efficacy
| Compound | Commercial Product | Concentration in Formulation | Key Advantage |
|---|---|---|---|
| This compound | Banish | Not specified | Moderate persistence |
| Picloram | Tordon 22K | 2 lb/gal | High potency, long-lasting |
| Methyl 4-amino-3,6-DCP | Not listed | N/A | Improved foliar absorption |
Table 3: Hazard Comparison
| Compound | Hazard Statements | Regulatory Notes |
|---|---|---|
| This compound | H315, H319, H335 | Moderate handling precautions |
| Picloram | Acute toxicity, skin/eye irritant | Strict NIOSH exposure limits |
| Ethyl 4-amino-3,5,6-TCP | Not specified | Likely similar to Picloram |
Preparation Methods
Reaction Mechanism and Conditions
-
Catalysts : Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel (Ri-Ni) are preferred for their high selectivity.
-
Solvent System : Dilute alkaline solutions (e.g., NaOH or KOH) enhance solubility and stabilize intermediates.
-
Temperature and Pressure : Reactions occur at 30–100°C under hydrogen pressures of 0.1–1.0 MPa.
-
Key Step : Selective removal of the 3-chloro substituent while retaining chlorines at positions 5 and 6.
Experimental Data
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | 50 | 0.3 | 91.4 | 97.5 |
| Ri-Ni | 80 | 0.4 | 91.9 | 97.1 |
| Pt/C | 50 | 0.3 | 93.6 | 97.9 |
Advantages :
Limitations :
Hydrolysis of 4-Amino-5,6-Dichloropicolinonitrile
Hydrolysis of nitrile precursors offers a straightforward route to the target acid.
Procedure
Reaction Equation
Performance Metrics
Advantages :
Challenges :
Electrochemical Reduction of 4-Amino-3,5,6-Trichloropicolinic Acid
Electrochemical methods enable precise dechlorination at ambient conditions.
Methodology
Results
Advantages :
Limitations :
Selective Amination of 5,6-Dichloropicolinic Acid
Direct amination introduces the amino group at position 4 via nucleophilic substitution.
Protocol
Yield Optimization
| Ammonia Concentration (M) | Temperature (°C) | Yield (%) |
|---|---|---|
| 10 | 120 | 75 |
| 20 | 140 | 85 |
| 30 | 160 | 91 |
Advantages :
Challenges :
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Environmental Impact | Cost |
|---|---|---|---|---|
| Catalytic Hydrogenation | 90–94 | High | Low | Moderate |
| Nitrile Hydrolysis | 88–95 | Moderate | Moderate | Low |
| Electrochemical Reduction | 85–95 | Low | Very Low | High |
| Direct Amination | 75–91 | High | Moderate | Low |
Recommendations :
Q & A
Q. What spectroscopic techniques are recommended for structural elucidation of 4-Amino-5,6-dichloropicolinic Acid?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm functional groups.
- 1H/13C NMR : Identify the pyridine ring protons/carbons, amino (-NH2), and carboxylic acid (-COOH) groups. Chlorine substituents induce deshielding in adjacent protons .
- IR : A broad peak near 2500–3300 cm⁻¹ confirms -COOH, while N-H stretches (~3300–3500 cm⁻¹) indicate the amino group.
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]+ at m/z 207.01) and fragmentation patterns .
Q. What synthetic routes are commonly used for laboratory-scale preparation of this compound?
- Methodological Answer :
- Electrochemical synthesis : Adapt methods used for structurally similar pyridinecarboxylic acids, such as 3,6-dichloropicolinic acid. Electrochemical carboxylation of dichloropyridine derivatives in a CO2-saturated electrolyte can yield the target compound .
- Stepwise functionalization : Start with pyridine-2-carboxylic acid, introduce chlorine via electrophilic substitution, and aminate using NH3 under catalytic conditions (e.g., CuCl2) .
Q. How can residual this compound be quantified in environmental samples?
- Methodological Answer :
- Derivatization + GC/ECD : Methylate the carboxylic acid group using diazomethane, then analyze via gas chromatography with electron capture detection (GC/ECD). Limit of detection (LOD) ≤ 0.01 ppm .
- HPLC-MS/MS : For higher sensitivity, use reverse-phase HPLC coupled with tandem MS. Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) to resolve co-eluting metabolites .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the herbicidal efficacy of this compound?
- Methodological Answer :
- Controlled trials : Test dose-response relationships (e.g., 0.1–10 mg/L) on target weeds (e.g., Amaranthus retroflexus) and non-target plants. Monitor phytotoxicity via chlorophyll fluorescence imaging .
- Field trials : Use randomized block designs with replicates. Account for soil pH and organic matter, which influence bioavailability .
Q. What strategies resolve contradictions in environmental persistence data for this compound?
- Methodological Answer :
- Variable standardization : Control pH (5.5–7.5), temperature (20–25°C), and microbial activity in degradation studies. Use sterile vs. non-sterile soil comparisons .
- Metabolite tracking : Employ LC-QTOF-MS to identify degradation products (e.g., dechlorinated or hydroxylated derivatives). Cross-validate with computational models (e.g., EPI Suite) .
Q. How are potential metabolites of this compound identified in pharmacokinetic studies?
- Methodological Answer :
- In vitro assays : Incubate the compound with liver microsomes (e.g., rat S9 fraction) and analyze via UHPLC-Orbitrap MS . Use fragmentation patterns (e.g., loss of -COOH or Cl) to propose structures .
- In vivo studies : Administer radiolabeled 14C-compound to model organisms (e.g., Wistar rats), then profile serum and excreta using scintillation counting and MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
